molecular formula C13H21NO4 B2532833 (1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2287237-00-5

(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2532833
CAS No.: 2287237-00-5
M. Wt: 255.314
InChI Key: FBCDQXWGMGZAAZ-IGJMFERPSA-N
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Description

This compound is a bicyclic carboxylic acid derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with stereospecific substitutions: a t-BOC (tert-butoxycarbonyl)-protected amino group at the 2-position and a carboxylic acid at the 1-position. The (1R,2R,4R) configuration confers rigidity and distinct stereoelectronic properties, making it relevant in medicinal chemistry for conformational restriction and targeted binding .

Properties

IUPAC Name

(1R,2R,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCDQXWGMGZAAZ-IGJMFERPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 251.31 g/mol. Its structure includes a bicyclo[2.2.1]heptane framework, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to (1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid exhibit various biological activities:

  • Anticancer Activity : Studies have shown that carboxylic acid derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 and A549. These effects are often mediated through apoptosis pathways and the inhibition of key metabolic processes (Korankye, 2023) .
  • Antimicrobial Properties : Carboxylic acids are known to disrupt microbial cell membranes and alter internal pH levels, leading to cell death. The degree of inhibition varies based on the specific carboxylic acid structure and the target organism (Stratford & Anslow, 1996) .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to damage microbial membranes, leading to increased permeability and cell lysis (Lennen et al., 2011) .
  • Inhibition of Enzymatic Activity : Some bicyclic compounds act as inhibitors for specific enzymes such as cathepsins, which play roles in various diseases including cancer (WO2014140075A1) .

Study 1: Cytotoxicity Profiling

A recent study investigated the cytotoxic effects of various carboxylic acid-based deep eutectic solvents (DESs) on mammalian cell lines. The results indicated that these compounds exhibited significant anticancer effects through mechanisms involving the inhibition of cell proliferation and apoptosis induction (Korankye, 2023) .

Cell LineIC50 (µM)Mechanism of Action
HEK29325Apoptosis induction
A54915Cell cycle arrest
MDA-MB-23110Inhibition of proliferation

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of carboxylic acids, it was found that certain derivatives could effectively inhibit the growth of pathogenic bacteria by disrupting their cellular integrity (Stratford & Anslow, 1996) .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Scientific Research Applications

Drug Development

The compound has shown promise as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.

  • Case Study: Anticancer Agents
    Recent studies have investigated derivatives of this compound for their potential as anticancer agents. The bicyclic structure facilitates interactions with biological targets involved in cancer progression, making it a candidate for further research in oncology.

Enzyme Inhibition

The compound exhibits properties that may inhibit specific enzymes, which can be useful in the treatment of diseases where enzyme activity is dysregulated.

  • Case Study: Enzyme Targeting
    Research has indicated that modifications of this compound can lead to inhibitors of enzymes such as proteases or kinases. These inhibitors are crucial in developing therapies for conditions like cancer and viral infections.

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe to study various biological processes.

  • Application in Protein Interaction Studies
    The ability of this compound to modify amino acid residues within proteins allows researchers to investigate protein-protein interactions and signaling pathways.

Data Table: Summary of Applications

Application AreaDescriptionExample Case Studies
Drug DevelopmentSynthesis of bioactive moleculesAnticancer agents
Enzyme InhibitionInhibition of specific enzymesProtease and kinase inhibitors
Biochemical ProbesStudy of protein interactionsInvestigating signaling pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

7-Azabicyclo[2.2.1]heptane Derivatives
  • Example : (1S,2S,4R)-N-Benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid ()
    • Key Differences :
  • Nitrogen replaces a carbon in the bicyclic ring, inducing pyramidal distortion in the amide nitrogen due to ring strain .
  • Enhanced hydrogen-bonding capability compared to the t-BOC-protected amino group in the target compound. Impact: Altered electronic properties and conformational flexibility affect binding to enzymes or receptors.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()
    • Key Differences :
  • Smaller bicyclo[3.2.0] ring system with a sulfur atom, reducing ring strain.
  • β-lactam structure confers antibiotic activity (e.g., penicillin/cephalosporin analogs) .
    • Impact : Bioactivity diverges significantly due to the β-lactam motif, which is absent in the target compound.

Functional Group Modifications

Bicyclo[2.2.1]heptane Dicarboxylic Acids
  • Example : (1R,2R,3S,4S)-Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid ()
    • Key Differences :
  • Two carboxylic acid groups enhance hydrophilicity and metal-binding capacity.
  • Lacks the t-BOC-amino group, reducing steric bulk . Impact: Potential for chelation or coordination chemistry applications, unlike the target compound’s protease inhibitor-like profile.
Benzothiazolyl-Substituted Derivatives
  • Example : (1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid ()
    • Key Differences :
  • Molecular weight (273.35 g/mol) exceeds the target compound’s (estimated ~269 g/mol) .
    • Impact : Enhanced interaction with aromatic residues in biological targets.

Stereochemical and Ring System Comparisons

(1R,2S-endo)-Bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Differences: Stereochemistry at C2 (S vs. R) and endo-carboxylic acid placement alter 3D conformation .
  • Impact : Differential binding to chiral receptors or enzymes.
Oxabicyclo[2.2.1]heptane Derivatives
  • Example : (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid ()
    • Key Differences :
  • Oxygen atom in the ring increases polarity and metabolic stability .
  • Lacks amino functionality, limiting hydrogen-bonding diversity.

Research Findings and Implications

  • Conformational Rigidity: The target compound’s norbornane scaffold provides superior rigidity compared to monocyclic analogs (e.g., cyclopentane derivatives in ), enabling precise spatial orientation in drug design .
  • Bioactivity : While β-lactam analogs () show antibiotic activity, the target compound’s lack of a reactive β-lactam ring may shift applications toward protease inhibition or peptidomimetics .

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